Butyric acid, 2-tridecyl ester
Description
Contextualization of Ester Compounds in Academic Research
Esters are a significant class of organic compounds, characterized by a carbonyl group adjacent to an ether linkage. They are derived from the reaction of a carboxylic acid and an alcohol, a process known as esterification. jmb.or.kr In the realm of academic research, esters are a subject of continuous investigation due to their widespread presence in nature and their vast array of applications. nih.govbohrium.com
Many esters of low molecular weight are responsible for the natural fragrances and flavors of fruits and flowers, making them crucial components in the food and perfume industries. jmb.or.krthegoodscentscompany.com For instance, ethyl butyrate (B1204436) is found in pineapples, and octyl butyrate contributes to the flavor of peaches and strawberries. nih.gov Beyond their sensory properties, esters serve as high-grade solvents for a variety of plastics, resins, and lacquers. jmb.or.kr
In materials science, polyesters represent a major class of polymers with extensive industrial applications. jmb.or.kr Furthermore, long-chain esters are investigated for their lubricating properties and as potential additives to improve the cold flow properties of biodiesel. nih.govfrontiersin.org The synthesis of esters, particularly through green and efficient catalytic methods, is an active area of research, aiming to develop more sustainable chemical processes. nih.gov The biological importance of esters is also paramount; for example, phosphate esters form the backbone of DNA, and glycerides are the primary constituents of fats and oils. jmb.or.kr
Rationale for Scholarly Investigation of Butyric acid, 2-tridecyl ester
The primary rationale for the scholarly investigation of this compound stems from its identification as a natural product. This compound has been reported to be present in Siraitia grosvenorii, a plant commonly known as monk fruit. nih.gov Siraitia grosvenorii is of significant scientific interest due to its diverse chemical composition, which includes intensely sweet triterpenoid saponins known as mogrosides, as well as flavonoids, polysaccharides, and essential oils. nih.govnih.gov The fruit has a long history of use in traditional medicine and is now globally recognized as a source of natural, non-caloric sweeteners. nih.gov
Furthermore, this compound is a long-chain branched ester. Esters with such structures are of academic and industrial interest because their branched nature can impart specific physical properties, such as lower melting points and improved fluidity at low temperatures, compared to their linear counterparts. koreascience.kr The study of such compounds contributes to a deeper understanding of structure-property relationships, which can inform the design of new synthetic lubricants, plasticizers, or other specialty chemicals. nih.govfrontiersin.org The investigation into the synthesis and characterization of novel long-chain branched esters is an ongoing field of research. frontiersin.orgnih.gov
Chemical and Physical Properties
The fundamental properties of this compound have been computationally determined and are available in public chemical databases.
| Property | Value |
| Molecular Formula | C17H34O2 |
| Molecular Weight | 270.5 g/mol |
| IUPAC Name | tridecan-2-yl butanoate |
| CAS Number | 55193-07-2 |
| Appearance | Oily, colorless liquid (Butyric acid) |
| Odor | Unpleasant (Butyric acid) |
This table contains data for this compound from public databases nih.gov and general properties of its parent acid, Butyric acid, for context.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55193-07-2 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
tridecan-2-yl butanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-16(3)19-17(18)14-5-2/h16H,4-15H2,1-3H3 |
InChI Key |
FWDZRBCHCSSUNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)OC(=O)CCC |
Origin of Product |
United States |
Natural Occurrence and Biological Context
Discovery and Identification in Biological Matrices
The identification of Butyric acid, 2-tridecyl ester in various biological contexts is a subject of ongoing scientific inquiry. While its direct isolation can be challenging, analytical techniques have provided evidence of its presence and the existence of its constituent precursors in certain natural systems.
Occurrence in Siraitia grosvenorii (Monk Fruit)
While research into the full spectrum of esters in Monk Fruit is ongoing, studies have identified the presence of various volatile compounds, including alkanes, alkenes, organic acids, and aldehydes rawdatalibrary.net. One study has specifically reported the detection of butyl butyrate (B1204436) in a seedless variety of Siraitia grosvenorii maxapress.com. This finding is significant as it confirms the existence of butyrate esters within the fruit's chemical profile.
However, based on currently available scientific literature, the specific compound This compound has not been explicitly identified in Siraitia grosvenorii. The presence of other butyrate esters suggests that the necessary precursors and enzymatic machinery for the formation of such esters may exist within the fruit, warranting further investigation into its complete volatile composition.
Detection in Other Biological Systems
Beyond its potential presence in plant matrices, esters of butyric acid are found in a variety of other biological systems. For instance, butyric acid hexadecyl ester has been identified as a component of the metathoracic scent glands of the insect Carpocoris fuscispinus. The chemical composition of these secretions can differ between sexes, suggesting a role in chemical communication.
Biosynthetic Pathways and Precursors
The formation of this compound is presumed to occur through enzymatic esterification, a common biochemical reaction that links an alcohol with a carboxylic acid. This process is catalyzed by a class of enzymes known as esterases or lipases.
Enzymatic Esterification Mechanisms
Enzymatic esterification is a versatile and highly selective process for the synthesis of esters nih.gov. In the context of this compound, the reaction would involve the condensation of butanoic acid (butyric acid) and 2-tridecanol (B154250). This reaction is typically catalyzed by lipases, which are capable of acting on a wide range of substrates nih.gov.
The general mechanism involves the activation of the carboxylic acid, often by forming a thioester with coenzyme A (e.g., butyryl-CoA), followed by a nucleophilic attack from the hydroxyl group of the alcohol. Alcohol O-acyltransferases (AATs) are a class of enzymes that catalyze the condensation of acyl-CoAs and alcohols to form esters escholarship.orgnih.gov. The specificity of the AAT for both the acyl-CoA and the alcohol determines the final ester product nih.gov.
Studies on enzymatic esterification have shown that the chain length and structure of the alcohol can influence the reaction rate and yield. While some enzymes show a preference for primary alcohols, others can efficiently esterify secondary alcohols like 2-tridecanol distantreader.org. The reaction environment, such as the presence of organic solvents or an aqueous medium, also plays a critical role in the efficiency of the enzymatic synthesis of such esters nih.govrsc.org.
Precursor Tracers in Metabolic Studies
The biosynthesis of this compound requires the availability of its two main precursors: butanoic acid and 2-tridecanol.
Butanoic acid (Butyrate): This short-chain fatty acid is a common product of anaerobic fermentation of carbohydrates by microorganisms. In the human colon, for instance, commensal bacteria produce significant amounts of butyrate, which serves as a primary energy source for colonocytes and has a wide range of regulatory functions nih.govnih.gov. The biosynthesis of butyrate from acetyl-CoA is a well-established metabolic pathway in many bacteria bohrium.com.
2-Tridecanol: This long-chain secondary alcohol is less common than its primary alcohol counterparts. Its biosynthesis would likely proceed from the corresponding ketone, 2-tridecanone, through the action of a reductase enzyme.
Metabolic studies can utilize isotopically labeled precursors to trace their incorporation into downstream products. For example, feeding a biological system with ¹³C-labeled butanoic acid or 2-tridecanol and subsequently analyzing the ester fraction for the presence of the label could confirm the biosynthetic pathway of this compound.
Ecological and Chemosensory Implications in Non-Human Systems
Esters of fatty acids play a multitude of roles in the interactions of organisms with their environment. These compounds can act as signaling molecules, defensive agents, or energy sources.
In the context of non-human systems, fatty acid esters are known to have significant chemosensory and ecological implications. For instance, various esters are key components of insect pheromones, influencing behaviors such as mating, aggregation, and trail-following. Carboxyl/cholinesterases in insects play a crucial role in degrading these chemical signals to terminate the response mdpi.com. The specific structure of the ester, including the length of the acid and alcohol chains, determines its volatility and binding affinity to chemosensory receptors, thereby dictating its specific function bohrium.commdpi.com.
Furthermore, dietary lipids, including fatty acid esters, are fundamental to the growth, development, and reproductive success of many animals nih.gov. Short- and medium-chain fatty acid esters, in particular, can influence gut health by modulating the microbial composition and providing a readily available energy source for intestinal cells feedandadditive.commdpi.com. The ability of an animal to utilize dietary fatty acids can depend on its foraging strategy and its internal biosynthetic capabilities frontiersin.org. The transfer of essential fatty acids through trophic interactions is a critical aspect of freshwater and marine ecology une.edu.au.
While the specific ecological or chemosensory role of this compound has not been extensively studied, its structure as a moderately long-chain ester suggests potential roles as a semiochemical in insect communication or as a dietary component with specific metabolic effects. Further research is needed to elucidate its precise functions in non-human biological systems.
Chemical Synthesis and Reaction Methodologies
Strategies for Esterification of 2-Tridecanol (B154250) with Butyric Acid
The esterification of 2-tridecanol with butyric acid is a condensation reaction that results in the formation of tridecan-2-yl butanoate and water. The primary challenge in this equilibrium-driven process is to shift the reaction towards the product side to achieve high yields.
Direct esterification, particularly the Fischer-Speier esterification, is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction between butyric acid and 2-tridecanol is reversible, and strategies to drive the reaction to completion are necessary.
One effective technique is the removal of water as it is formed during the reaction. This is often accomplished using a Dean-Stark apparatus, where the reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane (B92381). sciencemadness.orgnih.gov As the azeotrope distills, it condenses in the Dean-Stark trap, and the denser water separates and can be removed, thus preventing the reverse hydrolysis reaction. sciencemadness.org
The yield of Fischer esterification can also be improved by using a large excess of one of the reactants. masterorganicchemistry.com In the case of synthesizing tridecan-2-yl butanoate, using an excess of the less expensive and more readily available reactant, butyric acid, could be a viable strategy. However, for long-chain alcohols like 2-tridecanol, which can be more difficult to separate from the final ester, driving the reaction to completion by using an excess of the carboxylic acid and subsequent removal by washing with a base is a common approach. sciencemadness.org
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Adipic Acid | sec-Butanol | Novozym 435 | - | Optimized | >96 | nih.gov |
| Lauric Acid | Ethanol | H₂SO₄ | - | Optimized | - | researchgate.net |
| Acetic Acid | Ethanol | Acid Catalyst | - | 10-fold excess alcohol | 97 | masterorganicchemistry.com |
Interactive Data Table: Illustrative Direct Esterification of Secondary Alcohols (Note: Data is for analogous reactions, not specifically for Butyric acid, 2-tridecyl ester)
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |
| Adipic Acid | sec-Butanol | Novozym 435 | None | 1:2 | 55 | 4.17 | >96 |
| Lauric Acid | Ethanol | Sulfuric Acid | None | 1:6 | Reflux | 4 | ~95 |
| Acetic Acid | Ethanol | Acid Catalyst | None | 1:10 | Reflux | - | 97 |
Transesterification is another important route for the synthesis of esters. This process involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of tridecan-2-yl butanoate, this could involve reacting a simple butyrate (B1204436) ester, such as methyl butyrate or ethyl butyrate, with 2-tridecanol in the presence of a catalyst. ufrgs.br This method can be advantageous as the equilibrium can be shifted by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol).
Transesterification can be catalyzed by both acids and bases. Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. ufrgs.br Base-catalyzed transesterification, using alkoxides for example, is also effective but can be complicated by saponification if water is present.
Enzymatic transesterification, particularly using lipases, has emerged as a powerful and green alternative. Lipases can catalyze the reaction under mild conditions with high selectivity. nih.gov For instance, a mixture of ethyl esters from fish oil has been successfully transesterified with various alcohols, including the secondary alcohol isopropanol (B130326) and the larger alcohol 2-hexyl-1-decanol, using immobilized lipases like Novozym 435. nih.govacs.org This suggests that the transesterification of a simple butyrate ester with 2-tridecanol is a feasible synthetic route.
Catalytic Systems for Ester Synthesis
A variety of catalytic systems can be employed for the synthesis of tridecan-2-yl butanoate.
For direct esterification , strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common homogeneous catalysts. masterorganicchemistry.comnih.gov While effective, these catalysts can be corrosive and require neutralization and removal during product purification. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and zeolites, offer the advantage of easier separation from the reaction mixture. nih.gov More recently, moisture-tolerant Lewis acid catalysts, such as certain zirconium complexes, have been developed for esterification reactions, which can circumvent the need for stringent anhydrous conditions. nih.gov
For transesterification , both acid and base catalysts are used. Sodium methoxide (B1231860) or ethoxide are common homogeneous basic catalysts. nih.gov
Enzymatic catalysts , particularly lipases, are increasingly used for both direct esterification and transesterification due to their high selectivity, mild reaction conditions, and environmental benefits. researchgate.netresearchgate.net Immobilized lipases are particularly advantageous as they can be easily recovered and reused. Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, is a widely used and robust biocatalyst for the esterification of a broad range of substrates, including secondary alcohols. nih.govnih.govresearchgate.netnih.gov Studies on the esterification of adipic acid with various butanol isomers, including sec-butanol, have shown that Novozym 435 can achieve high yields (>96%) under optimized conditions. nih.gov This high efficiency is largely independent of whether the alcohol is primary or secondary, suggesting its suitability for the synthesis of tridecan-2-yl butanoate.
The following table provides a comparison of different catalytic systems used in esterification reactions.
| Catalyst Type | Specific Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Heterogeneous Acid | Amberlyst 15, Zeolites | Easy separation, reusable | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |
| Homogeneous Base | NaOCH₃, KOCH₃ | High activity | Sensitive to water (saponification), requires anhydrous conditions |
| Enzymatic (Lipases) | Novozym 435 (immobilized CALB) | High selectivity (chemo-, regio-, stereo-), mild conditions, environmentally friendly, reusable | Higher initial cost, potential for inhibition, slower reaction rates |
Interactive Data Table: Comparison of Catalytic Systems for Esterification
| Catalyst | Type | Substrates | Reaction | Key Features |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Carboxylic Acid + Alcohol | Fischer Esterification | Strong acid, high catalytic activity, requires neutralization. |
| Amberlyst 15 | Heterogeneous Acid | Butyric Acid + Ethanol | Esterification | Solid resin, easily separable, good for continuous processes. |
| Sodium Methoxide (NaOCH₃) | Homogeneous Base | Ester + Alcohol | Transesterification | Strong base, rapid reaction, sensitive to water. |
| Novozym 435 | Enzymatic (Immobilized Lipase) | Carboxylic Acid/Ester + Alcohol | Esterification/Transesterification | High selectivity, mild conditions, reusable, suitable for chiral resolutions. |
Optimization of Synthetic Pathways and Yields
Optimizing the synthesis of tridecan-2-yl butanoate involves manipulating various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and cost.
For direct esterification , key parameters to optimize include:
Molar Ratio of Reactants: As established by Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the products. For Fischer esterification, a significant excess of the alcohol is often used. masterorganicchemistry.com
Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate, but an optimal concentration exists beyond which side reactions or degradation may occur. researchgate.net
Temperature: Higher temperatures increase the reaction rate but can also lead to undesirable side reactions or decomposition of reactants or products. The optimal temperature is a balance between reaction rate and selectivity. researchgate.net
Water Removal: Efficient removal of water is crucial for achieving high yields in Fischer esterification. The choice of solvent and the efficiency of the Dean-Stark trap are important factors. sciencemadness.org
For enzymatic synthesis , the optimization focuses on:
Enzyme Concentration: Higher enzyme loading generally leads to a faster reaction rate, but the cost of the enzyme is a significant consideration. nih.gov
Temperature: Each enzyme has an optimal temperature for activity. For Novozym 435, this is often in the range of 40-70°C. researchgate.net
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. nih.gov
Water Activity: The amount of water in the reaction medium can significantly affect lipase activity and the equilibrium position. While water is a product of esterification, a small amount is often necessary for the enzyme to maintain its active conformation.
Solvent: The choice of an organic solvent can influence enzyme activity and stability, as well as substrate and product solubility.
Response surface methodology (RSM) is a statistical tool often employed to optimize multiple reaction parameters simultaneously to achieve the highest possible yield. nih.gov Studies on the enzymatic synthesis of other esters have demonstrated the effectiveness of this approach in finding the optimal combination of temperature, substrate molar ratio, and enzyme concentration. nih.gov
The following table presents hypothetical optimization data for the synthesis of tridecan-2-yl butanoate, based on reported optimizations for similar secondary alcohol esterifications.
| Parameter | Range Studied | Optimal Value (Hypothetical) | Effect on Yield |
| Direct Esterification (Fischer-Speier) | |||
| Molar Ratio (Butyric Acid:2-Tridecanol) | 1:1 to 5:1 | 3:1 | Increasing excess of butyric acid generally increases yield. |
| Catalyst (H₂SO₄) Concentration (wt%) | 0.5 - 5 | 2 | Higher concentration increases rate, but may cause side reactions. |
| Temperature (°C) | 80 - 140 | 120 (with Toluene) | Higher temperature increases rate but may decrease selectivity. |
| Enzymatic Esterification (Novozym 435) | |||
| Molar Ratio (Butyric Acid:2-Tridecanol) | 1:1 to 1:5 | 1:3 | Excess alcohol can increase rate but may also cause inhibition. |
| Enzyme Loading (wt%) | 1 - 10 | 5 | Higher loading increases rate up to a saturation point. |
| Temperature (°C) | 30 - 70 | 60 | Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. |
Interactive Data Table: Hypothetical Optimization Parameters for Tridecan-2-yl Butanoate Synthesis (Note: This data is illustrative and based on general principles and data from similar reactions.)
| Parameter | Method | Studied Range | Hypothetical Optimum | Expected Outcome |
| Molar Ratio (Acid:Alcohol) | Fischer Esterification | 1:1 - 1:5 | 1:3 | Increased yield |
| Catalyst Conc. (H₂SO₄, wt%) | Fischer Esterification | 0.5 - 5% | 2% | Faster reaction rate |
| Temperature (°C) | Fischer Esterification | 80 - 140 | 120 | Balance between rate and side reactions |
| Molar Ratio (Acid:Alcohol) | Enzymatic (Novozym 435) | 1:1 - 5:1 | 3:1 | Increased yield |
| Enzyme Loading (wt%) | Enzymatic (Novozym 435) | 1 - 10% | 5% | Faster reaction rate |
| Temperature (°C) | Enzymatic (Novozym 435) | 30 - 70 | 60 | Optimal enzyme activity |
Advanced Analytical Characterization and Detection
Chromatographic Separation Techniques for Complex Mixtures
Chromatographic methods are indispensable for isolating Butyric acid, 2-tridecyl ester from other components in a sample, a necessary prelude to its accurate measurement and characterization.
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column and the optimization of temperature programming.
For esters of fatty acids, a common approach involves using a capillary column with a non-polar or semi-polar stationary phase, such as 5% phenyl methyl siloxane. nist.gov The temperature program is designed to ramp from a lower initial temperature to a higher final temperature to ensure the elution of a wide range of compounds with varying boiling points. meatscience.org High flow rates of the carrier gas, such as helium or nitrogen, are often employed to facilitate the volatilization and efficient movement of high molecular weight compounds like tridecyl esters through the column. meatscience.org A flame ionization detector (FID) is frequently used for quantification due to its high sensitivity and wide linear range for organic compounds. mdpi.com
In some applications, derivatization to fatty acid methyl esters (FAMEs) is performed prior to GC analysis to improve volatility and chromatographic behavior. mdpi.comresearchgate.net However, direct analysis of the ester is also feasible.
A representative GC method for the analysis of long-chain esters might employ the following parameters:
| Parameter | Value |
| Column | DB-5HT (30 m x 0.25 mm, i.d.) or similar |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Initial temperature of 70°C, ramped to a final temperature suitable for the elution of the ester. |
This table is illustrative and specific parameters may vary based on the sample matrix and instrumentation.
While GC is well-suited for volatile esters, liquid chromatography (LC), particularly when coupled with mass spectrometry, offers a powerful alternative, especially for complex biological samples or when derivatization is not desirable. nih.gov Reversed-phase LC is a common mode for separating fatty acids and their esters.
For long-chain fatty acid esters, a C8 or C18 reversed-phase column is typically used. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and water. nih.govchromatographyonline.com To improve peak shape and retention of acidic compounds, an ion-pairing agent such as tributylamine (B1682462) may be added to the mobile phase. nih.gov Detection can be achieved using a UV detector, but for higher sensitivity and specificity, coupling to a mass spectrometer is preferred. chromatographyonline.comnih.gov
Challenges in LC analysis of long-chain esters include their potential for poor retention on reversed-phase columns and low volatility, which can affect ionization efficiency in LC-MS. nih.gov Derivatization with a UV-active or fluorescent tag can enhance detection by UV or fluorescence detectors. acs.org
Mass Spectrometric Identification and Fragmentation Analysis
Mass spectrometry (MS) provides detailed information about the molecular weight and structure of this compound, making it a cornerstone for its definitive identification.
Headspace gas chromatography-mass spectrometry (HS-GC/MS) is a sensitive technique for the analysis of volatile organic compounds (VOCs) in a sample. This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system. chromforum.org This technique is particularly useful for identifying volatile esters in complex matrices, such as in food and biological samples. frontiersin.orgnih.gov
For this compound, HS-GC/MS can be employed to detect its presence as a volatile or semi-volatile component. The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be compared to a spectral library, such as the NIST Mass Spectral Library, for identification. frontiersin.orgnist.gov The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak at m/z 270, corresponding to its molecular weight. nih.gov
Key fragment ions would arise from characteristic cleavages of the ester functional group and the alkyl chains. Common fragmentation patterns for esters include α-cleavage and McLafferty rearrangement. miamioh.educcsenet.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This capability is invaluable for the unambiguous identification of this compound and for differentiating it from isobaric compounds (molecules with the same nominal mass but different elemental formulas).
When coupled with LC or GC, HRMS, often utilizing an Orbitrap or time-of-flight (TOF) mass analyzer, can provide both retention time and accurate mass data, significantly increasing the confidence in compound identification. nih.govmdpi.com The accurate mass of the molecular ion of this compound (C17H34O2) is 270.2559 Da. nih.gov HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov
For this compound, the ¹H NMR spectrum would show characteristic signals for the protons in the butyrate (B1204436) and tridecyl moieties. hmdb.cachemicalbook.comchemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of each proton to its specific position in the structure.
Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. nih.govspectrabase.comresearchgate.netnih.gov The chemical shifts of the carbonyl carbon and the carbon attached to the oxygen atom are particularly diagnostic for the ester functional group.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, further confirming the structure of this compound. bmrb.io
Quantitative Analysis and Standardization Protocols
The precise quantification of this compound, a long-chain fatty acid ester, necessitates the use of sophisticated analytical instrumentation and standardized procedures to ensure accurate and reproducible results. While specific, dedicated quantitative analysis protocols for this particular ester are not extensively documented in publicly available research, established methods for the analysis of similar long-chain fatty acid esters and short-chain fatty acids provide a robust framework.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for the quantitative analysis of fatty acid esters. taylorfrancis.comnih.gov For this compound, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) would be a highly effective approach. The choice of detector depends on the required sensitivity and selectivity. GC-MS is particularly powerful as it provides both quantitative data and structural confirmation.
A standardized protocol for the GC-MS analysis of this compound would typically involve the following steps:
Sample Preparation: The sample containing the analyte would be dissolved in a suitable organic solvent, such as hexane (B92381) or dichloromethane. An internal standard, a structurally similar compound not present in the sample, would be added at a known concentration to correct for variations in sample injection and instrument response.
GC Separation: The dissolved sample is injected into the GC, where it is vaporized. The separation of components is achieved on a capillary column, likely a non-polar or medium-polarity column, based on their boiling points and interactions with the stationary phase. The oven temperature program would be optimized to ensure good resolution of this compound from other matrix components.
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are ionized, typically through electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. For quantification, selected ion monitoring (SIM) mode is often used, where only specific ions characteristic of this compound and the internal standard are monitored, enhancing sensitivity and selectivity.
In a study identifying chemical components in the alcohol extract of Siraitia grosvenorii leaves, this compound was characterized using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). chinjmap.com While this study was qualitative, the reported data, including a retention time of 12.26 minutes and a positive ion mass-to-charge ratio ([M+H]+) of 271.0597, provides a crucial starting point for developing a quantitative LC-MS method. chinjmap.com
For LC-MS based quantification, a reversed-phase column would likely be employed, with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol. Detection would be performed using a mass spectrometer, often a triple quadrupole (QqQ) instrument operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Standardization of the quantitative analysis relies on the preparation of a calibration curve. This involves analyzing a series of standard solutions containing known concentrations of pure this compound. The instrument response is plotted against the concentration, and the resulting linear regression is used to determine the concentration of the analyte in unknown samples.
Method Validation and Performance Metrics in Research
Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For the quantitative analysis of this compound, a comprehensive validation would assess several key performance metrics, as guided by international standards such as those from the International Council for Harmonisation (ICH). While specific validation data for this ester is scarce, the following metrics would be essential for any newly developed method.
A recent study on the accurate detection of eight long-chain fatty acid ethyl esters in Baijiu using magnetic solid-phase extraction coupled with GC-MS provides a relevant example of method validation. sciopen.com The performance metrics from this study can serve as a benchmark for what would be expected for a validated method for this compound.
Table 1: Key Method Validation Parameters and Typical Performance Metrics
| Validation Parameter | Description | Typical Acceptance Criteria/Example |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable. For example, a study on long-chain fatty acid ethyl esters reported R² values all above 0.99. sciopen.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery experiments. | Recovery rates are typically expected to be within 80-120%. A study on similar compounds showed recovery rates between 79.6% and 99.3%. sciopen.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD values for repeatability (intra-day precision) and intermediate precision (inter-day precision) should typically be ≤ 15%. The aforementioned study reported a relative standard deviation of 8.0% to 10.7%. sciopen.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often determined as a signal-to-noise ratio of 3:1. For a series of long-chain fatty acid ethyl esters, detection limits ranged from 9.1 µg/L to 42.9 µg/L. sciopen.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Commonly determined as a signal-to-noise ratio of 10:1. In the same study, quantitation limits ranged from 5.2 µg/L to 200.0 µg/L. sciopen.com |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. In MS-based methods, the uniqueness of the mass transitions monitored contributes to selectivity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. | The method should be tested for variations in parameters such as GC oven temperature ramp rate, flow rate, or LC mobile phase composition. |
The validation of an analytical method for this compound would involve a rigorous experimental plan to evaluate each of these parameters. The results of this validation would be compiled into a validation report to provide a comprehensive record of the method's performance and its suitability for routine use in research or quality control.
Biochemical Transformations and Enzymatic Activities
Microbial Metabolism and Biodegradation Pathways
The biodegradation of Butyric acid, 2-tridecyl ester in microbial systems would likely proceed in a stepwise manner, beginning with extracellular hydrolysis followed by the assimilation and metabolism of the resulting butyric acid and 2-tridecanol (B154250). A diverse range of microorganisms, including bacteria and fungi, are known to produce extracellular lipases and esterases that can hydrolyze complex lipids. researchgate.net
Once hydrolyzed, the two products would enter separate metabolic pathways:
Butyric Acid Metabolism: Butyric acid, a short-chain fatty acid, is readily metabolized by many bacteria. It is first activated to its coenzyme A (CoA) derivative, butyryl-CoA. Subsequently, butyryl-CoA enters the well-established β-oxidation pathway, where it is sequentially oxidized to produce two molecules of acetyl-CoA. researchgate.net Acetyl-CoA can then be channeled into the tricarboxylic acid (TCA) cycle for energy production or used as a precursor for biosynthesis. researchgate.net
2-Tridecanol Metabolism: The degradation of the long-chain secondary alcohol, 2-tridecanol, is more complex. The initial step would be its oxidation to the corresponding ketone, 2-tridecanone. This oxidation is typically catalyzed by an alcohol dehydrogenase. The subsequent metabolism of long-chain ketones can proceed through various pathways, including Baeyer-Villiger oxidation, where a monooxygenase inserts an oxygen atom adjacent to the carbonyl group, forming an ester. This ester is then hydrolyzed, breaking the carbon chain and forming smaller, more readily metabolizable molecules like fatty acids and acetate, which can then enter central metabolic pathways. researchgate.net
Table 2: Proposed Microbial Biodegradation Steps for this compound
| Step | Reaction | Enzyme Class (Putative) | Product(s) |
| 1 | Hydrolysis of the ester bond | Extracellular Lipase (B570770)/Esterase | Butyric acid + 2-Tridecanol |
| 2a | Activation of Butyric acid | Acyl-CoA Synthetase | Butyryl-CoA |
| 2b | Oxidation of Butyryl-CoA | β-Oxidation Pathway Enzymes | 2x Acetyl-CoA |
| 3a | Oxidation of 2-Tridecanol | Alcohol Dehydrogenase | 2-Tridecanone |
| 3b | Oxidation of 2-Tridecanone | Baeyer-Villiger Monooxygenase | Ester intermediate |
| 3c | Hydrolysis of ester intermediate | Esterase | Fatty acid + Acetate |
Role in Lipid Metabolism Research (General, non-human focus)
In a research context, esters like this compound could serve as useful tools for investigating lipid metabolism, particularly the specificity and activity of lipolytic enzymes. While direct studies using this specific compound are lacking, the principles derived from research on other butyrate (B1204436) esters provide a strong indication of its potential applications.
Butyrate esters are often employed as substrates in assays to measure lipase and esterase activity. nih.gov The release of butyric acid upon hydrolysis can be detected and quantified through various methods, such as titration or chromatography, providing a measure of the enzyme's catalytic efficiency.
The unique structure of this compound, with its sterically hindered secondary alcohol, would make it a valuable substrate for probing the substrate specificity of different lipases. By comparing its rate of hydrolysis to that of other esters (e.g., those with linear alcohols or different fatty acid chains), researchers could characterize the geometric constraints of an enzyme's active site. nih.gov This information is crucial for understanding the biological role of these enzymes and for their application in biocatalysis.
Furthermore, butyrate itself is a biologically active molecule that can influence lipid metabolism. tandfonline.com However, in the context of using this compound as a research tool, the focus would primarily be on its role as a substrate to elucidate enzymatic mechanisms rather than as a bioactive compound itself. Studies in isolated hepatocytes have utilized fatty acid esters to investigate the regulation of fatty acid oxidation and esterification. johnshopkins.edu Similarly, this compound could potentially be used in non-human in vitro models to study the kinetics of lipid uptake and metabolism by cells.
Environmental Presence and Volatile Emissions Studies
Methodologies for VOC Source Apportionment in Research
The specific apportionment of Butyric acid, 2-tridecyl ester from various sources in the environment has not been a focus of the reviewed scientific literature. General methodologies for VOC source apportionment, such as receptor modeling, chemical mass balance, and positive matrix factorization, are employed to identify and quantify the contributions of different sources to ambient air pollution. mdpi.com These methods rely on detailed chemical profiles of emission sources. However, specific source profiles that include this compound are not well-documented.
Atmospheric Chemistry and Environmental Fate Modeling
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis of Butyric acid, 2-tridecyl ester Analogues
The synthesis of analogues of this compound can be methodically approached by modifying either the carboxylic acid or the alcohol moiety. Standard esterification reactions are the primary routes to these compounds.
One of the most common methods for synthesizing esters is the Fischer-Speier esterification . wikipedia.orgfiveable.melibretexts.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. wikipedia.org For the synthesis of analogues of this compound, this would involve reacting butyric acid or its analogues with 2-tridecanol (B154250) or its analogues. The general reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. libretexts.org
Another versatile method is transesterification , where the alkoxy group of an existing ester is exchanged with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org For instance, methyl butanoate could be reacted with a series of secondary alcohols, including different positional isomers of tridecanol, to yield a variety of analogues.
Key synthetic strategies for generating analogues include:
Varying the Carboxylic Acid Chain: Using carboxylic acids with different chain lengths (e.g., propanoic acid, pentanoic acid) or branching to react with 2-tridecanol.
Varying the Alcohol Chain: Employing a range of secondary alcohols with varying chain lengths (e.g., 2-undecanol, 2-pentadecanol) to react with butyric acid.
Introducing Functional Groups: Incorporating functional groups onto either the carboxylic acid or the alcohol to study their effects on the resulting ester's properties.
A summary of potential synthetic routes to analogues is presented below:
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product (Analogue of this compound) |
| Fischer-Speier Esterification | Butyric acid | 2-Undecanol | Sulfuric Acid | 2-Undecyl butanoate |
| Fischer-Speier Esterification | Pentanoic acid | 2-Tridecanol | p-Toluenesulfonic acid | 2-Tridecyl pentanoate |
| Transesterification | Ethyl butanoate | 2-Dodecanol | Sodium Methoxide (B1231860) | 2-Dodecyl butanoate |
This table presents hypothetical synthetic routes based on established chemical reactions for ester synthesis.
Exploration of Structural Modifications and Their Impact on Chemical Properties
Structural modifications to this compound are anticipated to have a predictable impact on its physicochemical properties, based on well-understood trends in homologous series of organic compounds. youtube.com The primary modifications involve altering the length of the n-alkyl chain of the tridecyl group and the short-chain fatty acid moiety.
Impact of Alkyl Chain Length:
Boiling Point: An increase in the length of either the alcohol or the acyl chain leads to a higher molecular weight and increased van der Waals forces. Consequently, the boiling point of the ester is expected to rise. nih.gov
Melting Point: The effect on the melting point is generally similar to the boiling point, with longer chains leading to higher melting points due to more effective crystal lattice packing. researchgate.net
Solubility: As the hydrocarbon portion of the ester increases in size, its hydrophobic character becomes more dominant. Therefore, solubility in polar solvents like water is expected to decrease, while solubility in nonpolar organic solvents should increase. youtube.com
The following table illustrates the expected trends in chemical properties with structural modifications:
| Structural Modification | Expected Impact on Boiling Point | Expected Impact on Melting Point | Expected Impact on Solubility in Nonpolar Solvents |
| Increase in alcohol chain length (e.g., from 2-tridecyl to 2-pentadecyl) | Increase | Increase | Increase |
| Decrease in alcohol chain length (e.g., from 2-tridecyl to 2-undecyl) | Decrease | Decrease | Decrease |
| Increase in acyl chain length (e.g., from butyryl to pentanoyl) | Increase | Increase | Increase |
| Decrease in acyl chain length (e.g., from butyryl to propanoyl) | Decrease | Decrease | Decrease |
This table is based on general principles of physical organic chemistry and trends observed in other series of fatty acid esters. youtube.comnih.gov
SAR in Non-Biological Systems (e.g., enzymatic reactions, analytical properties)
Enzymatic Reactions:
Esters are common substrates for hydrolytic enzymes such as lipases and esterases. The structure of the ester can significantly influence the rate and specificity of these enzymatic reactions.
Steric Hindrance: The 2-tridecyl group, being a secondary alkyl chain, introduces more steric bulk around the ester linkage compared to a primary alkyl chain. This steric hindrance could potentially slow down the rate of enzymatic hydrolysis by making the carbonyl carbon less accessible to the enzyme's active site.
Chain Length: The length of both the acyl and alkyl chains can affect how the substrate binds within the active site of an enzyme. Some lipases exhibit a preference for specific chain lengths. wikipedia.org Therefore, analogues with different chain lengths would likely display varying rates of enzymatic hydrolysis.
Analytical Properties:
The structure of an ester directly impacts its behavior in various analytical techniques.
Gas Chromatography (GC): In GC analysis, the retention time of a compound is influenced by its volatility and interactions with the stationary phase. It is expected that increasing the alkyl or acyl chain length of this compound analogues would lead to a longer retention time due to their higher boiling points. mdpi.com
Mass Spectrometry (MS): In mass spectrometry, the fragmentation pattern of an ester is highly dependent on its structure. The ester linkage is a common site of cleavage. For this compound, characteristic fragments corresponding to the butyryl cation and the tridecene cation would be expected. Modifications to either chain would alter the masses of these fragments, allowing for the identification of different analogues. nih.govnih.gov
The following table summarizes the predicted structure-activity relationships in non-biological systems:
| Structural Feature | System | Predicted Activity/Property |
| Secondary nature of the 2-tridecyl group | Enzymatic Hydrolysis (e.g., by lipase) | Potentially slower reaction rate compared to a primary ester due to steric hindrance. |
| Increased alkyl chain length | Enzymatic Hydrolysis | Variable, depending on the specific enzyme's substrate preference. |
| Increased acyl chain length | Enzymatic Hydrolysis | Variable, depending on the specific enzyme's substrate preference. |
| Increased overall chain length | Gas Chromatography | Increased retention time. |
| Altered alkyl or acyl chain | Mass Spectrometry | Predictable shifts in fragment ion masses, aiding in structural elucidation. |
This table presents predicted relationships based on established principles of enzymology and analytical chemistry.
Theoretical and Computational Chemistry
Molecular Modeling and Conformational Analysis
Molecular modeling of Butyric acid, 2-tridecyl ester would involve the construction of a three-dimensional model of the molecule to explore its possible shapes, or conformations, and their relative energies. Due to the flexibility of the long tridecyl chain and the rotatable bonds within the ester group, the molecule can adopt a vast number of conformations.
A systematic conformational search would typically be the first step. This process involves rotating the molecule's dihedral angles in increments to generate a wide array of possible structures. Each of these structures would then be subjected to energy minimization using molecular mechanics force fields, such as MMFF or AMBER. This process identifies stable, low-energy conformers. The results would highlight the most likely shapes the molecule adopts at equilibrium. A detailed analysis would focus on the torsional angles around the ester linkage and within the alkyl chains to understand steric hindrance and intramolecular interactions.
To explore the dynamic nature of the molecule, molecular dynamics (MD) simulations would be performed. These simulations would model the movement of the atoms over time at a given temperature, providing a view of the conformational landscape the molecule explores under thermal motion. Such simulations could reveal the flexibility of different parts of the molecule and the timescales of conformational changes.
Currently, no specific studies detailing the conformational preferences or providing a potential energy surface for this compound have been published.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations would provide a detailed picture of the electronic properties of this compound. Methods like Density Functional Theory (DFT), often with functionals such as B3LYP and a suitable basis set (e.g., 6-31G* or larger), would be employed to optimize the geometry of the lowest energy conformer and calculate its electronic structure.
These calculations would yield critical information, including:
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity. The locations of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would visualize the electron-rich and electron-poor regions of the molecule. This would highlight the partial negative charge on the carbonyl oxygen and the partial positive charges on the carbonyl carbon and the ester oxygen, which are crucial for understanding intermolecular interactions and reactivity.
Atomic Charges: Calculation of partial atomic charges using methods like Mulliken, Hirshfeld, or Natural Bond Orbital (NBO) analysis would quantify the charge distribution across the atoms, offering further insight into the molecule's polarity and reactive sites.
No published data from quantum chemical calculations specifically for this compound are currently available.
Simulation of Spectroscopic Signatures
Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds. For this compound, these simulations would be highly valuable.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated shifts for the optimized molecular structure would then be compared to a standard (like tetramethylsilane, TMS) to predict the NMR spectrum. This would help in assigning peaks in an experimentally obtained spectrum.
Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation would be performed. This calculation predicts the vibrational frequencies and their corresponding intensities. The resulting data can be plotted to generate a theoretical IR spectrum. Key predicted peaks would include the characteristic C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), and various C-O and C-H stretching and bending modes.
There are no publicly accessible, computationally simulated NMR or IR spectra for this compound.
Computational Prediction of Reaction Mechanisms
Theoretical chemistry can be used to explore the pathways of chemical reactions, such as the synthesis or hydrolysis of this compound. A common synthetic route is the Fischer esterification of butyric acid with 2-tridecanol (B154250), often catalyzed by an acid.
A computational study of this reaction would involve:
Locating Reactants and Products: The geometries of the reactants (butyric acid and 2-tridecanol) and products (the ester and water) would be optimized.
Identifying Transition States: The transition state (TS) for each step of the proposed mechanism (e.g., protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfers, and elimination of water) would be located. This is the highest energy point along the reaction coordinate.
Constructing a Reaction Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy diagram for the reaction can be constructed. This diagram reveals the activation energy for each step, allowing the rate-determining step to be identified. Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the located transition states correctly connect the reactants and products of each step.
Such a study would provide fundamental insights into the feasibility and kinetics of the reaction. To date, no computational studies on the reaction mechanisms involving the formation or degradation of this compound have been published.
Future Research Directions and Unexplored Avenues
Emerging Analytical Technologies for Detection and Quantification
The accurate detection and quantification of Butyric acid, 2-tridecyl ester in complex matrices like plant extracts or biological samples are crucial for understanding its natural occurrence, metabolism, and potential applications. While general methods for fatty acid ester analysis are well-established, future research should focus on developing and optimizing techniques specifically for this long-chain, secondary ester.
Current and Future-Oriented Analytical Approaches:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds. oup.comnih.gov For this compound, which is expected to be amenable to GC analysis, future research could focus on optimizing GC columns and temperature programs to achieve high-resolution separation from isomeric esters and other structurally similar lipids. The use of high-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass data, aiding in the unambiguous identification of the compound in complex mixtures. oup.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desirable, LC-MS offers a robust alternative. chromatographyonline.com Reversed-phase LC with a C8 or C18 column could effectively separate this compound from other lipids based on its hydrophobicity. chromatographyonline.com The development of tandem MS (MS/MS) methods would enable highly sensitive and selective quantification through Multiple Reaction Monitoring (MRM). nih.gov
Hyphenated and Advanced Techniques: The coupling of different analytical techniques, known as hyphenated techniques, can provide comprehensive characterization. nih.govnih.govbiorxiv.org Future investigations could explore the use of two-dimensional gas chromatography (GCxGC) coupled to time-of-flight (TOF) MS for enhanced separation and identification of this ester in intricate volatile profiles of natural products. oup.comnih.gov Additionally, the application of novel ionization techniques in MS could improve sensitivity and provide more detailed structural information.
A significant challenge in the analysis of this compound is the potential for isomeric differentiation. For instance, distinguishing between the 2-tridecyl, 3-tridecyl, and other positional isomers of the tridecyl ester of butyric acid would require sophisticated analytical strategies, including specific derivatization or advanced chromatographic and mass spectrometric techniques.
Sustainable Synthesis Strategies and Green Chemistry Principles
The chemical synthesis of esters traditionally involves processes that may not align with the principles of green chemistry. Future research should prioritize the development of sustainable and environmentally benign methods for the production of this compound.
Key Areas for Green Synthesis Research:
Enzymatic Synthesis: The use of lipases as biocatalysts for esterification is a well-established green alternative to chemical synthesis. mdpi.comnih.govconsensus.appnih.gov Lipases can operate under mild reaction conditions, exhibit high selectivity (regio- and enantioselectivity), and reduce the generation of hazardous waste. nih.govresearchgate.net Future studies could screen for and engineer lipases with high activity and selectivity towards the esterification of butyric acid with 2-tridecanol (B154250). The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst reuse. consensus.app
Green Solvents and Reaction Conditions: The replacement of conventional volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.govhmdb.cayoutube.comnih.gov Research into the use of ionic liquids, deep eutectic solvents, or even solvent-free reaction systems for the synthesis of this compound could significantly improve the environmental footprint of its production. oup.comnih.gov The application of energy-efficient techniques like ultrasound-assisted synthesis could also be explored to reduce reaction times and energy consumption. researchgate.net
Atom Economy and Waste Reduction: The development of synthetic routes with high atom economy is a key principle of green chemistry. oup.com This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Future synthetic strategies for this compound should aim to minimize the formation of by-products and facilitate easy purification of the target molecule.
The following table provides a comparative overview of traditional versus green synthesis approaches that could be applied to this compound:
| Feature | Traditional Synthesis | Green Synthesis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases, solid acid catalysts |
| Solvent | Toluene (B28343), Hexane (B92381) | Ionic liquids, deep eutectic solvents, solvent-free |
| Temperature | High temperatures | Mild temperatures |
| By-products | Often significant, requiring extensive purification | Minimal, leading to cleaner product |
| Energy Consumption | High | Lower |
Advanced Biotechnological Applications (e.g., biocatalysis in industrial processes)
The unique structural features of this compound, combining a short-chain fatty acid with a long-chain secondary alcohol, suggest a range of potential biotechnological applications that remain largely unexplored.
Potential Application Areas:
Flavor and Fragrance Industry: Short- and medium-chain esters are widely used as flavor and fragrance compounds. nih.govnih.gov While the sensory properties of this compound are not documented, its structural similarity to other flavor esters suggests it may possess unique organoleptic properties. Biocatalytic production using food-grade enzymes could pave the way for its use as a novel, natural flavoring or fragrance ingredient. nih.gov
Pharmaceuticals and Nutraceuticals: Butyric acid itself is a short-chain fatty acid with known biological activities, including roles in gut health and as an energy source for colonocytes. hmdb.ca The esterification with 2-tridecanol could modulate its bioavailability, stability, and target delivery. Future research could investigate the potential of this compound as a pro-drug for butyric acid or explore its own unique pharmacological properties.
Biopesticides and Agricultural Chemicals: Some fatty acid esters exhibit insecticidal or pesticidal properties. The specific combination of butyric acid and a C13 alcohol in this compound might confer specific activities against agricultural pests. Research in this area could lead to the development of novel, biodegradable pest control agents.
Industrial Biocatalysis: The enzymatic synthesis of this compound can serve as a model for the industrial production of other specialty esters. nih.govbiorxiv.orgresearchgate.net Research focused on optimizing the biocatalytic process, including reactor design, downstream processing, and enzyme immobilization, could have broader implications for the sustainable manufacturing of a wide range of ester-based chemicals. consensus.appnih.gov
Integration with Omics Technologies for Comprehensive Metabolite Profiling
The discovery of this compound in Siraitia grosvenorii highlights the power of metabolomics in identifying novel natural products. mdpi.comnih.gov The integration of this compound into broader "omics" studies represents a significant frontier for understanding its biological context and function.
Future Research Avenues in Omics:
Targeted Metabolomics in Siraitia grosvenorii: Following its initial identification, targeted metabolomic studies should be conducted to quantify the concentration of this compound in different tissues (fruit, leaves, stem) and at various developmental stages of S. grosvenorii. mdpi.comnih.gov This would provide insights into its biosynthesis, transport, and potential ecological role in the plant.
Lipidomics and Fatty Acid Profiling: Comprehensive lipidomic analyses of organisms where this compound is detected can help to understand its relationship with other lipids and fatty acids. chromatographyonline.comnih.govmetabolon.com This could reveal whether it is a minor or major component of specific lipid classes and how its levels correlate with other metabolic pathways.
Fluxomics: Using stable isotope labeling (e.g., with ¹³C-labeled butyrate (B1204436) or tridecanol), metabolic flux analysis can be employed to trace the metabolic fate of this compound in biological systems. This would provide direct evidence of its biosynthesis, breakdown, and potential conversion to other metabolites.
Correlation with Transcriptomics and Proteomics: By correlating the abundance of this compound with gene expression (transcriptomics) and protein levels (proteomics), it may be possible to identify the enzymes and pathways responsible for its synthesis and degradation. This multi-omics approach is essential for a holistic understanding of the compound's role in the organism.
The table below summarizes the potential of different omics technologies in the study of this compound:
| Omics Technology | Research Question | Potential Outcome |
| Metabolomics | In which tissues and at what concentrations is it present? | Understanding of its distribution and abundance in nature. |
| Lipidomics | How does it fit into the broader lipid profile? | Elucidation of its role within cellular lipid metabolism. |
| Fluxomics | How is it synthesized and degraded? | Mapping of its metabolic pathways. |
| Transcriptomics/Proteomics | Which genes and proteins are involved in its metabolism? | Identification of key enzymes and regulatory networks. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing butyric acid, 2-tridecyl ester in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification between butyric acid and 2-tridecanol under acid catalysis (e.g., sulfuric acid) or enzymatic catalysis (e.g., immobilized lipases like Lipozyme TL IM). Enzymatic methods offer higher selectivity and milder conditions. For example, a fractional factorial design (2^5-1) can optimize parameters such as temperature (30–60°C), enzyme concentration (5–20 wt%), and alcohol-to-acid molar ratio (1:1 to 3:1) to maximize esterification yield .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Compare retention indices with NIST reference data (e.g., NIST Standard Reference Database 69) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester C=O stretching vibrations at ~1740 cm⁻¹.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
Q. What are the key differences between butyric acid and its esters (e.g., butyrate salts) in biological applications?
- Methodological Answer : Butyric acid is a free carboxylic acid (pKa ~4.8) that readily diffuses across cell membranes, whereas butyrate salts (ionized form) require active transport. Esters like 2-tridecyl butyrate are lipophilic and hydrolyzed enzymatically in vivo, releasing butyric acid. Experimental designs should account for hydrolysis rates (e.g., using esterase assays) to study bioavailability .
Advanced Research Questions
Q. What experimental design strategies optimize the enzymatic synthesis of butyric acid esters like the 2-tridecyl derivative?
- Methodological Answer : Use response surface methodology (RSM) with central composite designs to model non-linear relationships between variables. Key factors include:
- Temperature : Affects enzyme stability; optimal ranges for lipases are 37–50°C .
- Substrate ratio : Alcohol-to-acid molar ratios >2:1 reduce substrate inhibition .
- Immobilization support : Chitosan or silica-based carriers enhance lipase reusability (>10 cycles with <15% activity loss) .
- Table 1 : Example factorial design parameters and outcomes from enzymatic esterification studies:
Q. How can contradictory data in esterification yields between studies be systematically analyzed?
- Methodological Answer : Contradictions often arise from differences in:
- Catalyst activity : Commercial lipase batches vary in water content and immobilization efficiency. Validate activity via tributyrin hydrolysis assays before use .
- Substrate purity : Trace water in alcohols inhibits acid-catalyzed esterification. Pre-dry substrates with molecular sieves.
- Analytical calibration : Use internal standards (e.g., methyl heptadecanoate) in GC to normalize quantification errors .
- Statistical tools like ANOVA can isolate significant variables (p < 0.05) and identify interactions .
Q. What advanced techniques characterize the hydrolytic stability of this compound in physiological environments?
- Methodological Answer :
- In vitro hydrolysis : Simulate intestinal fluid (pH 6.8, 37°C) with pancreatin esterase. Monitor hydrolysis via HPLC or pH-stat titration .
- Mass spectrometry imaging (MSI) : Track spatial distribution of hydrolysis products in tissue sections .
- Molecular dynamics (MD) simulations : Predict ester-lipase binding affinities to guide structural modifications for delayed hydrolysis .
Q. How can researchers design experiments to study structure-activity relationships (SAR) in modified butyric acid esters?
- Methodological Answer :
- Synthetic modifications : Introduce halogenated or branched alkyl chains (e.g., 4-fluoro derivatives) to alter lipophilicity and hydrolysis rates .
- Biological assays : Compare anti-inflammatory effects in cell models (e.g., TNF-α suppression in macrophages) using wild-type vs. esterase-knockout lines .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity .
Data Contradictions and Validation
Q. Why do reported GC retention indices for butyric acid esters vary across studies?
- Methodological Answer : Variations arise from:
- Column type : Polar vs. non-polar columns (e.g., DB-WAX vs. DB-5) yield different retention times.
- Temperature programming : Ramp rates affect peak resolution. Cross-validate using NIST’s retention index standards .
Q. How can discrepancies in enzymatic esterification yields between batch and continuous reactors be resolved?
- Methodological Answer : Batch reactors often show higher initial yields due to unrestricted substrate mixing, while continuous systems (e.g., packed-bed reactors) suffer from enzyme leaching. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
